3-Iodo-4-methylphenol

Description

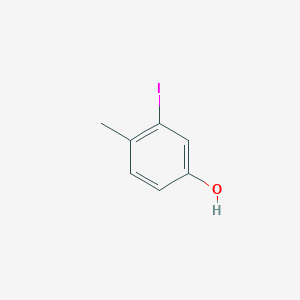

3-Iodo-4-methylphenol (CAS: 626250-54-2) is an organoiodine compound with a methyl (-CH₃) group at the 4-position and an iodine atom at the 3-position of the phenol ring. Its molecular formula is C₇H₇IO, and it has a calculated molecular weight of 234.03 g/mol (based on atomic masses: C=12, H=1, I=127, O=16). The compound is commercially available with a purity of 95% (MFCD09261218) and is utilized in synthetic organic chemistry, particularly in cross-coupling reactions due to the iodine atom’s electrophilic reactivity .

Properties

IUPAC Name |

3-iodo-4-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IO/c1-5-2-3-6(9)4-7(5)8/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSRHEJRMXKBBKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30698954 | |

| Record name | 3-Iodo-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30698954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626250-54-2 | |

| Record name | 3-Iodo-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30698954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Iodo-4-methylphenol can be synthesized through several methods, including nucleophilic aromatic substitution and electrophilic aromatic substitution. One common method involves the iodination of 4-methylphenol (also known as p-cresol) using iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide. The reaction typically occurs under mild conditions, with the iodine substituting the hydrogen atom at the third position of the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-4-methylphenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The iodine atom can be reduced to form 4-methylphenol.

Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxyl groups, amines, or thiols.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophilic reagents such as sodium hydroxide, ammonia, or thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed:

Oxidation: Quinones or other oxidized phenolic compounds.

Reduction: 4-Methylphenol.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-Iodo-4-methylphenol has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its phenolic structure.

Industry: Used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-iodo-4-methylphenol involves its interaction with molecular targets such as enzymes and proteins. The phenolic group can form hydrogen bonds and participate in redox reactions, while the iodine atom can engage in halogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exert its effects in various applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-Iodo-4-methylphenol with its positional isomers and derivatives, highlighting structural differences, molecular properties, and applications:

Key Observations from Comparative Analysis

Substituent Effects on Reactivity: Electron-donating groups (e.g., -CH₃, -OCH₃): Reduce ring electrophilicity, making iodine less reactive in cross-coupling reactions compared to electron-withdrawing groups like -NO₂ . Nitro group (-NO₂): Significantly lowers pKa (increasing acidity) and stabilizes intermediates in substitution reactions, making 3-Iodo-4-nitrophenol highly reactive in SNAr (nucleophilic aromatic substitution) .

Positional Isomerism: this compound vs. 4-Iodo-3-methylphenol: Despite identical molecular weights, substituent positions influence steric accessibility. The 4-iodo isomer exhibits higher steric hindrance, affecting reaction yields in bulky catalytic systems .

Applications in Synthesis: 3-Iodo-4-nitrophenol’s dual functional groups (-I and -NO₂) enable sequential modifications, such as Ullmann coupling followed by nitro reduction, to generate amines for drug intermediates . Methyl-substituted derivatives (e.g., this compound) are preferred in hydrophobic environments, such as lipid-soluble drug synthesis .

Notes on Substituent Influence and Industrial Relevance

- Methoxy vs. Methyl: Methoxy groups increase solubility in polar solvents (e.g., methanol), whereas methyl groups enhance compatibility with nonpolar media .

- Nitro Group Limitations: While 3-Iodo-4-nitrophenol is highly reactive, its nitro group can complicate purification due to byproduct formation during reduction steps .

- Purity Challenges: Commercial this compound (95% purity) may contain trace iodide impurities, necessitating recrystallization for sensitive reactions .

Biological Activity

3-Iodo-4-methylphenol, also known as 4-Iodo-3-methylphenol, is a halogenated phenolic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H7IO

- Molecular Weight : 234.034 g/mol

- Density : 1.9 ± 0.1 g/cm³

- Boiling Point : 276.7 ± 28.0 °C at 760 mmHg

- Flash Point : 121.1 ± 24.0 °C

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : Similar to other phenolic compounds, it is believed to disrupt bacterial cell membranes, leading to cell death. This is primarily due to its ability to interact with lipid bilayers and alter membrane integrity.

- Enzyme Inhibition : The compound's phenolic structure allows it to inhibit various enzymes, potentially affecting metabolic pathways within microbial cells.

- Cytotoxic Effects : Research indicates that iodo-phenolic compounds can exhibit cytotoxic effects on mammalian cells, suggesting a potential for anticancer applications .

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The presence of the iodine atom is thought to enhance its antimicrobial potency by influencing interactions with bacterial cell components.

Anticancer Properties

Recent research has highlighted the potential anticancer effects of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and inflammatory pathways. The compound's ability to modulate gene expression related to cell cycle regulation further supports its role as a potential therapeutic agent against cancer .

Case Studies and Research Findings

- Cytotoxicity Assessment : A study investigating the cytotoxic effects of various iodo-phenolics, including this compound, found significant toxicity against mammalian cell lines, indicating its potential as an anticancer agent .

- Antimicrobial Efficacy : In a comparative study, this compound exhibited superior antimicrobial activity compared to non-halogenated phenols, reinforcing the hypothesis that halogen substitution enhances biological activity.

- Enzyme Interaction Studies : Research focusing on enzyme inhibition revealed that this compound could effectively inhibit specific enzymes involved in bacterial metabolism, leading to reduced viability in treated cultures.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-iodo-4-methylphenol, and how can reaction conditions be optimized for reproducibility?

- Methodology : The compound is typically synthesized via electrophilic aromatic substitution. For example, iodination of 4-methylphenol using iodine monochloride (ICl) in acetic acid at 0–5°C yields the desired product. Reaction time (4–6 hours) and stoichiometric control (1:1.2 molar ratio of phenol to ICl) are critical to minimize di-iodinated byproducts . Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology :

- NMR : -NMR (CDCl₃) should show a singlet for the methyl group (~δ 2.3 ppm) and aromatic protons (δ 6.8–7.2 ppm). Absence of peaks at δ 4.5–5.5 ppm confirms no residual solvent or hydroxyl group interference .

- Mass Spectrometry : ESI-MS should exhibit a molecular ion peak at m/z 234.03 (M+H)⁺ with isotopic patterns confirming iodine presence .

- HPLC : Use a C18 column (acetonitrile/water, 70:30) to verify purity; retention time ~8.2 minutes .

Q. What are the key stability considerations for storing this compound?

- Methodology : Store at 0–6°C in amber vials under inert gas (N₂/Ar) to prevent photolytic deiodination and oxidation. Stability tests show <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

- Methodology : Discrepancies in -NMR shifts (e.g., para-iodo vs. ortho-methyl effects) can arise from solvent polarity or tautomerism. Use computational tools (DFT, Gaussian) to model expected shifts and compare with experimental data. Cross-validate with X-ray crystallography if crystalline derivatives are available .

Q. What alternative catalytic systems improve regioselectivity in the synthesis of this compound analogs?

- Methodology : Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) enhance regioselectivity in iodination by stabilizing transition states. For example, using 10 mol% catalyst at 50°C reduces reaction time to 2 hours with >90% yield .

Q. How can this compound be functionalized for use as a photoaffinity ligand in dopamine transporter studies?

- Methodology : Introduce an azide group at the hydroxyl position via Mitsunobu reaction (DIAD, Ph₃P, NaN₃). Radiolabel with for binding assays. Competitive inhibition studies (IC₅₀ < 50 nM) validate its utility in mapping active sites .

Q. What isotopic labeling strategies are feasible for tracing this compound in metabolic studies?

- Methodology : Synthesize deuterated analogs (e.g., 3-iodo-4-methyl-d₃-phenol) via H/D exchange using D₂O and Pd/C. LC-MS/MS with MRM transitions (m/z 237→220) enables quantification in biological matrices .

Q. How do computational models predict the reactivity of this compound in cross-coupling reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.